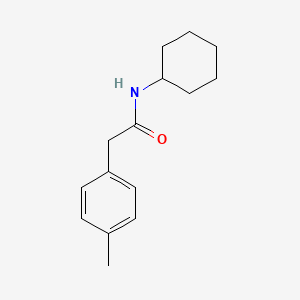
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3810, is a small molecule inhibitor that has been developed for its antiangiogenic properties. It has been found to have potential therapeutic applications in cancer treatment and other diseases related to abnormal angiogenesis.
作用機序
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in the process of angiogenesis. By inhibiting VEGFR2, 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide prevents the growth of new blood vessels and reduces the blood supply to tumors, leading to tumor regression. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is well tolerated in animal models, and its half-life in the blood is reported to be around 6-8 hours. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce tumor growth and metastasis in preclinical models of cancer, and it has also been found to improve visual acuity in animal models of age-related macular degeneration.
実験室実験の利点と制限
One of the main advantages of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its specificity for VEGFR2, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide is its low solubility, which may affect its bioavailability. Another limitation is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.
将来の方向性
There are several future directions for the development of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide. One of the directions is to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to assess its safety and efficacy in clinical trials, which may pave the way for its approval as a cancer therapy.
合成法
The synthesis of 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been published in several research articles, and it involves the use of various reagents and solvents to obtain the final product. The yield of the synthesis method is reported to be around 40-50%.
科学的研究の応用
2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antiangiogenic properties. It has been found to inhibit the growth of new blood vessels, which is a critical process for the development and progression of cancer. 2-ethoxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide has been tested in preclinical models of various cancers, including breast, lung, and prostate cancers, and has shown promising results. It has also been found to have potential therapeutic applications in other diseases related to abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
特性
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-12-16(15-6-4-5-7-17(15)21-18)19(22)20-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLFKCNTIQHISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-methoxyphenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)




![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)